molecular formula C11H16N2O3 B2806569 Tert-butyl 3-(3-formylpyrazol-1-yl)propanoate CAS No. 2490404-59-4

Tert-butyl 3-(3-formylpyrazol-1-yl)propanoate

Cat. No.: B2806569
CAS No.: 2490404-59-4
M. Wt: 224.26
InChI Key: AHCUTZZJPXRMLS-UHFFFAOYSA-N
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Description

Tert-butyl 3-(3-formylpyrazol-1-yl)propanoate: is an organic compound with the molecular formula C11H16N2O3 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(3-formylpyrazol-1-yl)propanoate typically involves the reaction of tert-butyl 3-bromopropanoate with 3-formylpyrazole. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl 3-(3-formylpyrazol-1-yl)propanoate can undergo oxidation reactions, where the formyl group is oxidized to a carboxylic acid group.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Tert-butyl 3-(3-carboxypyrazol-1-yl)propanoate.

    Reduction: Tert-butyl 3-(3-hydroxymethylpyrazol-1-yl)propanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Tert-butyl 3-(3-formylpyrazol-1-yl)propanoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the construction of heterocyclic compounds and pharmaceuticals.

Biology: In biological research, this compound is used to study the interactions of pyrazole derivatives with biological targets. It is also employed in the development of enzyme inhibitors and receptor modulators.

Medicine: this compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its derivatives are investigated for their anti-inflammatory, anticancer, and antimicrobial properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-formylpyrazol-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The pyrazole ring can interact with aromatic residues through π-π stacking interactions, enhancing binding affinity and specificity.

Comparison with Similar Compounds

  • Tert-butyl 3-(3-hydroxymethylpyrazol-1-yl)propanoate
  • Tert-butyl 3-(3-carboxypyrazol-1-yl)propanoate
  • Tert-butyl 3-(3-methylpyrazol-1-yl)propanoate

Comparison: Tert-butyl 3-(3-formylpyrazol-1-yl)propanoate is unique due to the presence of the formyl group, which imparts distinct reactivity and chemical properties. The formyl group allows for further functionalization through oxidation, reduction, or condensation reactions, making it a versatile intermediate in organic synthesis. In contrast, similar compounds with hydroxymethyl, carboxy, or methyl groups exhibit different reactivity and are used in different contexts within chemical and biological research.

Properties

IUPAC Name

tert-butyl 3-(3-formylpyrazol-1-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)5-7-13-6-4-9(8-14)12-13/h4,6,8H,5,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHCUTZZJPXRMLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCN1C=CC(=N1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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